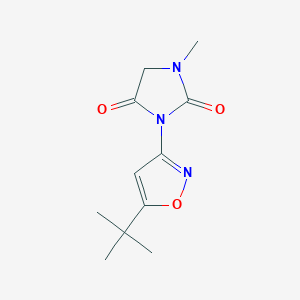![molecular formula C32H54O8 B12893356 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate CAS No. 7355-63-7](/img/structure/B12893356.png)
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate: is a complex organic compound with the molecular formula C₃₂H₅₄O₈. It is characterized by the presence of tetrahydrofuran rings and an adipate backbone, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate typically involves the esterification of adipic acid with 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) succinate
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) glutarate
Uniqueness
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate is unique due to its specific ester linkage and the presence of tetrahydrofuran rings, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
7355-63-7 |
|---|---|
Formule moléculaire |
C32H54O8 |
Poids moléculaire |
566.8 g/mol |
Nom IUPAC |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate |
InChI |
InChI=1S/C32H54O8/c33-31(39-29(17-13-25-7-3-21-35-25)18-14-26-8-4-22-36-26)11-1-2-12-32(34)40-30(19-15-27-9-5-23-37-27)20-16-28-10-6-24-38-28/h25-30H,1-24H2 |
Clé InChI |
JCVBDHFXFFTGDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
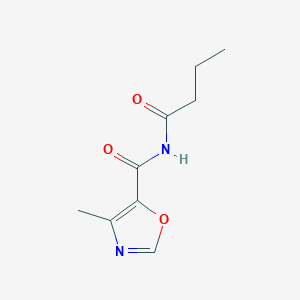

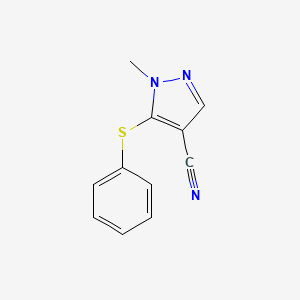

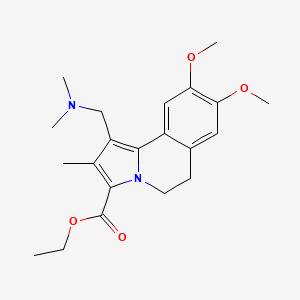

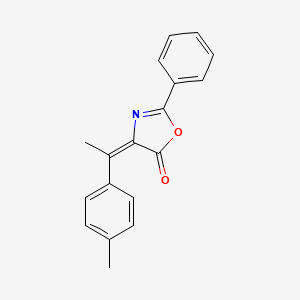
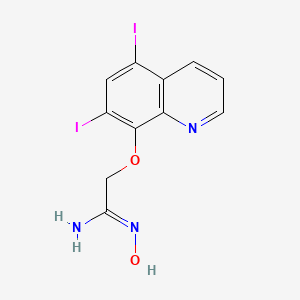
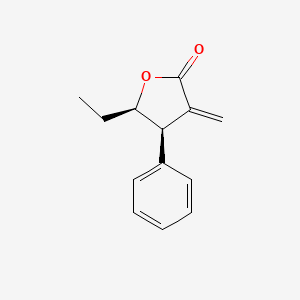
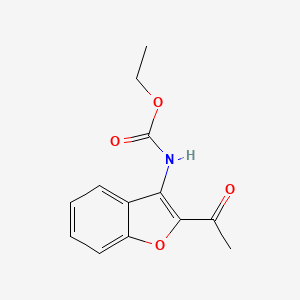
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
